Boc-d-phe(4-nhfmoc)-oh

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

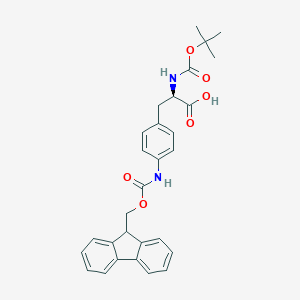

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)31-25(26(32)33)16-18-12-14-19(15-13-18)30-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,34)(H,31,35)(H,32,33)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSJJSOHPQQZHC-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426771 | |

| Record name | N-(tert-Butoxycarbonyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173054-11-0 | |

| Record name | N-(tert-Butoxycarbonyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-3-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid structure

An In-depth Technical Guide to (R)-3-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Part 1: Compound Identification and Physicochemical Properties

Introduction to a Key Building Block in Peptide Synthesis

(R)-3-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, commonly referred to in shorthand as Boc-D-Phe(4-NHFmoc)-OH, represents a highly specialized amino acid derivative crucial for advanced peptide synthesis and drug development. Its structure incorporates a D-phenylalanine backbone, which is of interest for creating peptides with enhanced stability against enzymatic degradation compared to their natural L-counterparts. The strategic placement of two distinct and orthogonally-labile protecting groups, the tert-butyloxycarbonyl (Boc) group on the α-amine and the 9-fluorenylmethyloxycarbonyl (Fmoc) group on the side-chain amine, allows for selective deprotection and subsequent modification. This dual protection scheme is fundamental to the synthesis of complex peptides, peptidomimetics, and other intricate molecular architectures where precise control over reactive sites is paramount.

Chemical Structure and Stereochemistry

The molecule's core is a propanoic acid with a phenyl group at the 3-position, defining it as a phenylalanine derivative. The stereochemistry at the α-carbon (C2) is designated as (R), indicating it is the D-enantiomer. This non-natural configuration is a key feature for its application in developing peptides with modified biological activity and stability. The α-amino group is protected by a Boc group, while the amino group on the para-position (C4) of the phenyl ring is protected by an Fmoc group.

Caption: Core components of the title compound.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C29H30N2O6 | [1] |

| Molecular Weight | 502.56 g/mol | [1][2] |

| Appearance | White to off-white solid | Inferred |

| Solubility | Soluble in DMF, DMSO, and alcohols; sparingly soluble in water | Inferred |

| Chirality | (R) at the α-carbon | User Request |

| InChI Key | KVUAOWDVYMUKPE-RUZDIDTESA-N | [1] |

Part 2: The Strategic Role of Orthogonal Protection in Synthesis

The Principle of Orthogonal Protection

In complex chemical synthesis, particularly in peptide chemistry, an orthogonal protection strategy is indispensable.[][4] This approach utilizes protecting groups that can be removed under distinct chemical conditions, allowing for the selective demasking of one functional group without affecting others.[][4][5] The subject molecule is a prime example of this principle, employing the acid-labile Boc group and the base-labile Fmoc group.[] This allows researchers to choose which amino group to reveal for subsequent reactions, providing immense flexibility in synthetic design.[][6][7]

The Boc Group: Acid-Labile α-Amino Protection

The tert-butyloxycarbonyl (Boc) group is a classic choice for protecting α-amino groups. Its key advantage lies in its stability under a wide range of conditions, including the basic conditions required for Fmoc group removal, yet it is readily cleaved by moderate to strong acids like trifluoroacetic acid (TFA).[4][8][9] This cleavage reaction proceeds through a mechanism that results in the formation of gaseous isobutylene and carbon dioxide, which are easily removed from the reaction mixture.[10]

The Fmoc Group: Base-Labile Side-Chain Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[] It is stable to acidic conditions used for Boc removal but is efficiently cleaved by bases, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF).[][6][7] This base-mediated elimination reaction is mild and highly specific, making it compatible with a wide array of other protecting groups and sensitive amino acid residues.[]

Rationale for the Fmoc/Boc Combination in this Moiety

The specific placement of Boc on the α-amine and Fmoc on the side-chain amine is a deliberate and strategic choice. This arrangement is particularly useful in scenarios such as:

-

Peptide Branching: The peptide can be elongated from the C-terminus in a standard acid-labile (Boc-SPPS) fashion. Subsequently, the side-chain Fmoc group can be removed to allow for the synthesis of a branched peptide from the phenylalanine side chain.

-

Attachment of Payloads: The side-chain amine can be selectively deprotected to attach fluorescent labels, cytotoxic drugs (in the context of antibody-drug conjugates), or other molecular probes without disrupting the peptide backbone.

-

Cyclization: The side-chain amine can be used as a point of cyclization with the C-terminus or another side chain within the peptide sequence.

Caption: Selective removal of Boc and Fmoc groups.

Part 3: Synthesis and Purification

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound starts from the commercially available D-4-aminophenylalanine. The synthesis involves the sequential and selective protection of the two amino groups. The order of protection is critical to avoid side reactions and to ensure high yields. Typically, the more nucleophilic α-amino group would be protected first, followed by the protection of the less reactive aromatic amino group.

Step-by-Step Synthesis Protocol

This protocol is a generalized procedure based on standard methods for amino acid protection.[10][11]

Step 1: Boc Protection of the α-Amino Group

-

Dissolution: Suspend D-4-aminophenylalanine in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Basification: Add a base, such as sodium hydroxide or sodium carbonate, to deprotonate the amino groups and facilitate the reaction.

-

Reagent Addition: Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc anhydride) portion-wise while stirring vigorously.[11]

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Acidify the reaction mixture with a weak acid (e.g., citric acid or potassium bisulfate) and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-D-4-aminophenylalanine.

Step 2: Fmoc Protection of the Side-Chain Amino Group

-

Dissolution: Dissolve the product from Step 1 in an appropriate solvent, such as a mixture of acetone and water.

-

Basification: Add a base like sodium bicarbonate to the solution.

-

Reagent Addition: Add Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for several hours until completion, monitoring by thin-layer chromatography (TLC).

-

Work-up: Remove the organic solvent under reduced pressure. Acidify the remaining aqueous solution with dilute HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum to obtain the final product, (R)-3-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid.

Purification and Characterization

3.3.1. Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.

3.3.2. Characterization: The identity and purity of the final compound are confirmed using a suite of analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. Chiral HPLC can be used to confirm the enantiomeric purity.

Part 4: Applications in Research and Drug Development

Incorporation into Peptides and Peptidomimetics

The primary application of this compound is as a building block in the synthesis of peptides and peptidomimetics.[12] The D-configuration imparts resistance to proteolysis, a critical attribute for therapeutic peptides. The orthogonally protected side chain allows for the introduction of specific modifications after the main peptide chain has been assembled.

Use as a Molecular Probe or Linker

The selectively addressable amino group on the side chain makes this molecule an excellent scaffold for creating molecular probes. After deprotection of the Fmoc group, various reporter molecules, such as fluorophores or biotin, can be attached. It can also serve as a linker to conjugate peptides to larger molecules like proteins or nanoparticles.

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this amino acid derivative can be incorporated into a growing peptide chain. The choice of whether to use a Boc-SPPS or Fmoc-SPPS strategy for the backbone will dictate which protecting group on this specific monomer is removed first during the synthesis. This dual-protection scheme offers advanced options for complex synthetic routes that are not possible with standard protected amino acids.

Part 5: Handling, Storage, and Safety

Safety Precautions

This compound is intended for laboratory research use only.[2][13] Standard laboratory safety practices should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[13] Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.[13]

Storage and Stability

For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry place, typically at 2-8°C. It is important to protect it from moisture and light to prevent degradation.

Part 6: References

-

BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.

-

ChemPep. Boc Solid Phase Peptide Synthesis.

-

SynHet. (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid.

-

PubChem. (S)-3-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid.

-

Vulcanchem. 3-{amino}propanoic acid.

-

PubChem. 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid.

-

MedchemExpress. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid.

-

National Institutes of Health (NIH). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.

-

MedchemExpress. Boc-D-(4-fmoc)-aminophenylalanine (Boc-p-amino-D-Phe(Fmoc)-OH).

-

Sigma-Aldrich. Fmoc-4-(Boc-amino)-D-phenylalanine AldrichCPR.

-

Google Patents. CN112661672A - Crystallization method of Boc-amino acid.

-

Biosynth. Protecting Groups in Peptide Synthesis.

-

BLDpharm. 210282-33-0|(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(tert-butoxycarbonyl)phenyl)propanoic acid.

-

Scholars Research Library. Der Pharma Chemica, 2011, 3 (3):174-188.

-

MedChemExpress. 3-(4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)phenyl)propanoic acid-SDS.

-

Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications.

-

ResearchGate. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).

-

PubMed. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent.

-

AAPPTec. Boc-L-Amino Acids for Peptide Synthesis.

-

Parchem. (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid.

-

Sigma-Aldrich. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid.

-

Smolecule. (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid.

-

BLDpharm. 150114-97-9|(S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)propanoic acid.

-

BLDpharm. 222842-99-1|(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino).

Sources

- 1. Fmoc-4-(Boc-amino)-D-phenylalanine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. biosynth.com [biosynth.com]

- 5. peptide.com [peptide.com]

- 6. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

- 10. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid [myskinrecipes.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

Introduction: The Strategic Importance of Orthogonally Protected Amino Acids

An In-depth Technical Guide to the Synthesis of Boc-p-(Fmoc-amino)-D-Phe-OH

In the intricate field of peptide synthesis and drug development, the use of precisely functionalized building blocks is paramount. Boc-p-(Fmoc-amino)-D-Phe-OH, a derivative of D-phenylalanine, represents a cornerstone of this molecular engineering. It is a non-canonical amino acid featuring two distinct, orthogonally protected amino groups. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is labile under acidic conditions, while the para-amino group on the phenyl ring is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed under basic conditions.

This dual-protection scheme grants synthetic chemists exquisite control over which amino group is available for reaction. This is particularly crucial in the synthesis of complex peptides, peptidomimetics, and for creating specific conjugation sites for molecules like fluorescent dyes, polyethylene glycol (PEG), or cytotoxic drugs in antibody-drug conjugates (ADCs). The D-configuration of the chiral center also imparts resistance to enzymatic degradation, a desirable trait for enhancing the in-vivo stability and bioavailability of peptide-based therapeutics.

This guide provides a comprehensive overview of the synthetic pathway for Boc-p-(Fmoc-amino)-D-Phe-OH, detailing the underlying chemical principles, step-by-step experimental protocols, and critical quality control measures for researchers and scientists in the field.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule reveals a multi-step pathway originating from a common starting material, D-phenylalanine. The core challenge lies in the selective introduction and protection of two distinct amino functionalities.

Caption: Retrosynthetic pathway for Boc-p-(Fmoc-amino)-D-Phe-OH.

The forward synthesis strategy, therefore, involves four key transformations:

-

Nitration: Introduction of a nitro group at the para position of the phenyl ring of D-phenylalanine. This nitro group serves as a precursor to the amino group.

-

α-Amino Protection: Protection of the primary amino acid's α-amino group with a Boc group. This step is crucial to prevent its participation in subsequent reactions.

-

Nitro Group Reduction: Conversion of the para-nitro group to a para-amino group.

-

para-Amino Protection: Selective protection of the newly formed para-amino group with an Fmoc group, yielding the final product.

The order of these steps is critical. Protecting the α-amino group before nitro group reduction prevents potential side reactions and ensures regioselectivity.

Detailed Synthesis Pathway and Experimental Protocols

Step 1: Synthesis of p-Nitro-D-phenylalanine

The initial step involves the electrophilic aromatic substitution (nitration) of D-phenylalanine. This is typically achieved using a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Protocol:

-

Reaction Setup: In a flask cooled to 0°C in an ice bath, slowly add D-phenylalanine (1 equivalent) to concentrated sulfuric acid with careful stirring until fully dissolved.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0°C. Add this mixture dropwise to the D-phenylalanine solution, ensuring the temperature does not exceed 5-10°C.

-

Reaction Monitoring: The reaction is typically complete within 2-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly onto crushed ice. The product will precipitate out of the solution.

-

Purification: The crude product is collected by filtration, washed with cold water until the washings are neutral, and then dried under a vacuum. Recrystallization from hot water is often performed to achieve higher purity.

| Reagent | Molar Eq. | Purpose | Key Consideration |

| D-Phenylalanine | 1.0 | Starting Material | Ensure high purity |

| Conc. H₂SO₄ | Solvent/Catalyst | Catalyst | Highly corrosive; add reagents slowly |

| Conc. HNO₃ | 1.1 | Nitrating Agent | Highly corrosive and oxidizing |

Step 2: Synthesis of Boc-p-nitro-D-Phe-OH

With the nitro group in place, the α-amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The base neutralizes the acidic proton of the amino group, facilitating its nucleophilic attack on the Boc anhydride.

Protocol:

-

Dissolution: Suspend p-Nitro-D-phenylalanine (1 equivalent) in a mixture of dioxane and water.

-

Basification: Add sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine) to the suspension and stir until the amino acid dissolves.

-

Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O, ~1.1 equivalents) to the solution.

-

Reaction: Let the reaction stir at room temperature overnight. The pH should be maintained in the 8-9 range.

-

Work-up: After the reaction is complete (monitored by TLC), the dioxane is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent like ethyl acetate to remove unreacted Boc₂O, then acidified to pH 2-3 with a cold, dilute acid (e.g., 1M HCl or KHSO₄ solution).

-

Extraction: The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is evaporated to yield the crude product.

Step 3: Synthesis of Boc-p-amino-D-Phe-OH

The conversion of the nitro group to an amine is a critical reduction step. Catalytic hydrogenation is the most common and cleanest method, utilizing hydrogen gas and a metal catalyst like palladium on carbon (Pd/C).

Protocol:

-

Reaction Setup: Dissolve Boc-p-nitro-D-Phe-OH (1 equivalent) in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.

-

Hydrogenation: The vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically at a pressure of 50 psi) at room temperature.

-

Monitoring: The reaction is monitored by the cessation of hydrogen uptake or by TLC/HPLC analysis.

-

Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield the product, which is often used in the next step without further purification.

| Parameter | Value | Rationale |

| Catalyst | 10% Pd/C | Provides a surface for the hydrogenation reaction |

| Hydrogen Pressure | ~50 psi | Ensures sufficient H₂ for the reduction |

| Solvent | Methanol/Ethanol | Solubilizes the starting material and is inert to reaction conditions |

Step 4: Synthesis of Boc-p-(Fmoc-amino)-D-Phe-OH

This final step introduces the orthogonal Fmoc protecting group onto the para-amino group. This is an acylation reaction using an Fmoc-donating reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Protocol Workflow:

Caption: Experimental workflow for the final Fmoc-protection step.

-

Dissolution: Dissolve Boc-p-amino-D-Phe-OH (1 equivalent) in an aqueous solution of a mild base like sodium bicarbonate or sodium carbonate.

-

Fmocylation: Cool the solution to 0°C and slowly add a solution of Fmoc-OSu (1.0-1.1 equivalents) in a solvent like acetone or dioxane.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. The pH should be maintained at a basic level (8-9).

-

Work-up: The reaction mixture is worked up similarly to the Boc-protection step: remove the organic solvent, wash the aqueous layer with ether to remove impurities, acidify the aqueous layer to pH 2-3, and extract the product with ethyl acetate.

-

Final Purification: The final product is purified by flash column chromatography on silica gel to yield the highly pure Boc-p-(Fmoc-amino)-D-Phe-OH.

Characterization and Quality Control

The identity and purity of the final product must be rigorously confirmed using a suite of analytical techniques.

| Technique | Expected Result | Information Provided |

| ¹H NMR | Characteristic peaks for Boc (~1.4 ppm, 9H), Fmoc (7.3-7.8 ppm, 8H), and amino acid backbone protons. | Confirms the presence and integrity of all structural components. |

| Mass Spec (ESI-MS) | A molecular ion peak corresponding to the calculated mass [M-H]⁻ or [M+H]⁺. | Confirms the correct molecular weight of the final compound. |

| HPLC | A single major peak with a specific retention time. | Determines the purity of the compound (typically >98%). |

| Chiral HPLC | Analysis to confirm the D-enantiomeric form is preserved. | Ensures enantiomeric purity, critical for biological applications. |

Conclusion

The synthesis of Boc-p-(Fmoc-amino)-D-Phe-OH is a well-established but exacting process that requires careful control over reaction conditions and purification procedures. The resulting orthogonally protected amino acid is an invaluable tool for advanced peptide synthesis, enabling the construction of sophisticated molecular architectures for research and therapeutic applications. The strategic application of nitration, reduction, and a two-stage orthogonal protection scheme provides a reliable pathway to this versatile chemical building block. Adherence to rigorous in-process controls and final product characterization is essential to ensure the quality and reliability required for downstream applications in drug development and chemical biology.

An In-depth Technical Guide to Boc-p-amino-D-phe(fmoc)-oh (CAS 173054-11-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical characteristics of (2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, commonly known as Boc-p-amino-D-phe(fmoc)-oh. It details the strategic importance of this orthogonally protected amino acid derivative in solid-phase peptide synthesis (SPPS) and offers insights into its handling, application, and the rationale behind its use in the development of complex peptides.

Core Molecular Profile

Boc-p-amino-D-phe(fmoc)-oh is a synthetically modified derivative of the amino acid D-phenylalanine. Its structure is distinguished by the presence of two distinct and chemically orthogonal protecting groups: a tert-butyloxycarbonyl (Boc) group on the alpha-amino group and a fluorenylmethoxycarbonyl (Fmoc) group on the para-amino group of the phenyl ring. This unique structural arrangement is pivotal to its application in advanced peptide synthesis strategies.

Chemical Structure

Caption: Chemical structure of Boc-p-amino-D-phe(fmoc)-oh.

Physicochemical Properties

A summary of the key physical and chemical properties of CAS 173054-11-0 is presented in the table below. It is important to note that while some properties are well-documented, others, such as the melting point, may not have experimentally verified values readily available in the literature.

| Property | Value | Source(s) |

| CAS Number | 173054-11-0 | [1] |

| Molecular Formula | C₂₉H₃₀N₂O₆ | [2] |

| Molecular Weight | 502.56 g/mol | [2] |

| Appearance | White to off-white powder/solid | [3] |

| Purity | ≥ 98% (HPLC) | |

| Storage Temperature | 2-8°C, store sealed in a dry environment | [4] |

| Predicted Boiling Point | 671.0 ± 55.0 °C | [5] |

| Predicted Density | 1.280 ± 0.06 g/cm³ | [6] |

| Solubility | While specific quantitative data is limited, it is expected to be soluble in common organic solvents used in peptide synthesis such as Dimethylformamide (DMF) and Dichloromethane (DCM). Insoluble in water. | [7][8] |

The Principle of Orthogonal Protection in Peptide Synthesis

The primary utility of Boc-p-amino-D-phe(fmoc)-oh lies in the concept of orthogonal protection, a fundamental strategy in modern solid-phase peptide synthesis (SPPS).[2][9] In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid support (resin).[8] To ensure the correct sequence, the reactive amino group of the incoming amino acid must be temporarily protected.

The brilliance of CAS 173054-11-0 is that it possesses two different protecting groups that can be removed under distinct chemical conditions.

-

The Boc group is labile to acid, typically removed with trifluoroacetic acid (TFA).[3]

-

The Fmoc group is labile to a base, commonly a solution of piperidine in DMF.[3]

This orthogonality allows for the selective deprotection of one amino group while the other remains protected, enabling the synthesis of complex peptide structures such as branched or cyclic peptides.

Caption: Orthogonal deprotection strategy of Boc and Fmoc groups.

Experimental Protocols

The following sections provide generalized, yet detailed, protocols for the handling, storage, and application of Boc-p-amino-D-phe(fmoc)-oh in a research setting.

Safety, Handling, and Storage

Safety Precautions:

-

Always handle this compound in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust particles.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

A Safety Data Sheet (SDS) for a closely related compound suggests that it may cause skin and eye irritation.[3]

Storage:

-

Store the compound in a tightly sealed container at 2-8°C.[4]

-

Keep in a dry environment to prevent hydrolysis of the protecting groups.

Application in Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the incorporation of Boc-p-amino-D-phe(fmoc)-oh into a peptide sequence using a standard Fmoc-SPPS workflow. This protocol assumes the synthesis is being performed on a resin with a free amino group.

Materials:

-

Boc-p-amino-D-phe(fmoc)-oh (CAS 173054-11-0)

-

Peptide synthesis grade Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Resin with a free amino group (e.g., Rink Amide resin after Fmoc deprotection)

Protocol Steps:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection (if applicable): If the N-terminus of the resin-bound peptide is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) and then DCM (3 times) to remove residual piperidine and by-products.

-

Amino Acid Activation:

-

In a separate vial, dissolve Boc-p-amino-D-phe(fmoc)-oh (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 2.9-4.9 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6-10 equivalents) to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

-

Coupling: Add the activated amino acid solution to the resin in the reaction vessel. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to ensure the coupling reaction has gone to completion. A negative test (no color change) indicates a successful coupling.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and by-products.

At this stage, the Boc-p-amino-D-phe(fmoc)-oh has been successfully incorporated into the peptide chain. The alpha-amino group is protected with Boc, and the para-amino group of the phenyl ring is protected with Fmoc. The subsequent steps will depend on the desired synthetic outcome.

Caption: General workflow for incorporating Boc-p-amino-D-phe(fmoc)-oh in SPPS.

Conclusion

Boc-p-amino-D-phe(fmoc)-oh (CAS 173054-11-0) is a highly valuable and specialized building block for advanced peptide synthesis. Its key feature, the presence of two orthogonal protecting groups, provides chemists with the flexibility to perform selective chemical modifications, which is crucial for the synthesis of non-linear, cyclic, and other complex peptide architectures. Understanding the principles of its application and proper handling is essential for leveraging its full potential in drug discovery and development.

References

- AAPPTec. Safety Data Sheet for Fmoc-Phe(Boc-4-NH2)-OH.

- AAPPTec. Fmoc-D-Phe(4-NH-Boc)-OH [214750-77-3].

- Globe Chemie. Material Safety Data Sheet for N-Boc-Phe-OH.

- Flexbio System. Fmoc-D-Phe(4-NHBoc)-OH.

- ChemBK. boc-d-4-aminophenylalanine(fmoc).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. biomatik.com [biomatik.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. peptide.com [peptide.com]

An In-depth Technical Guide to the Solubility of Boc-D-Phe(4-NHFmoc)-OH in DMF and DCM

Foreword: Navigating the Nuances of Solubility in Peptide Synthesis

In the intricate world of solid-phase peptide synthesis (SPPS) and drug development, the solubility of protected amino acid derivatives is a critical, yet often overlooked, parameter. It is a cornerstone of efficient synthesis, directly impacting reaction kinetics, purity, and overall yield. This guide is dedicated to providing researchers, scientists, and drug development professionals with a deep understanding of the solubility characteristics of a particularly significant building block: Boc-D-Phe(4-NHFmoc)-OH .

While direct, quantitative solubility data for this specific compound in dimethylformamide (DMF) and dichloromethane (DCM) is not extensively documented in publicly available literature, this guide will equip you with the foundational knowledge and practical methodologies to confidently assess and manage its solubility in your experimental workflows. We will delve into the molecular characteristics that govern its solubility, provide a framework for predicting its behavior, and present a robust experimental protocol for determining its solubility parameters in your own laboratory setting.

Molecular Profile and Its Implications for Solubility

This compound is a highly functionalized amino acid derivative, and its structure inherently dictates its interaction with various solvents.[1][2] Let's dissect its key features:

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the alpha-amino function is a bulky, hydrophobic moiety. This contributes significantly to the molecule's overall nonpolar character.

-

Phenylalanine Core: The phenylalanine residue itself possesses an aromatic phenyl ring, further enhancing the hydrophobic nature of the molecule.

-

Fmoc Protecting Group: The fluorenylmethoxycarbonyl (Fmoc) group attached to the para-amino position of the phenyl ring is a large, aromatic, and nonpolar protecting group. This significantly increases the molecule's hydrophobicity.

-

Carboxylic Acid: The free carboxylic acid group is the primary polar and hydrophilic functional group in the molecule. It is capable of hydrogen bonding and deprotonation.

The interplay of these structural elements results in a molecule with a predominantly hydrophobic character, which suggests a preference for organic solvents over aqueous media.[3]

Qualitative Solubility Assessment and Solvent Selection Rationale

Based on the molecular structure, we can make informed qualitative predictions about the solubility of this compound in DMF and DCM.

Dimethylformamide (DMF): DMF is a polar aprotic solvent with a high dielectric constant. It is an excellent solvent for a wide range of organic compounds, including many protected amino acids. Its ability to act as a hydrogen bond acceptor allows it to solvate the carboxylic acid group, while its organic nature effectively interacts with the hydrophobic Boc, Phe, and Fmoc moieties. Therefore, This compound is expected to exhibit good solubility in DMF.

Dichloromethane (DCM): DCM is a nonpolar aprotic solvent. While it is a good solvent for many organic compounds, its lower polarity compared to DMF may present a challenge for solvating the polar carboxylic acid group. However, the significant hydrophobic character of the rest of the molecule suggests that it should still have a reasonable degree of solubility in DCM. For a related, less complex compound, Boc-Phe-OH, it is known to be soluble in DCM.[4] Therefore, This compound is anticipated to be soluble in DCM, although potentially to a lesser extent than in DMF.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethylformamide (DMF) | Polar Aprotic | High | Excellent solvation of both polar (carboxylic acid) and nonpolar (Boc, Phe, Fmoc) moieties. |

| Dichloromethane (DCM) | Nonpolar Aprotic | Moderate to High | Strong solvation of the large hydrophobic regions, with potentially weaker interaction with the carboxylic acid. |

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not a static property but is influenced by several experimental parameters. Understanding these factors is crucial for achieving reproducible results.

Caption: Factors influencing the solubility of this compound.

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature. This is because the dissolution process is often endothermic.

-

Purity of the Compound: The presence of impurities can alter the solubility. Highly pure, crystalline material may have a different solubility profile compared to an amorphous or less pure sample.

-

Purity of the Solvent: The presence of contaminants, particularly water, in DMF or DCM can significantly impact the solubility of a hydrophobic compound like this compound. Water can lead to the formation of hydrates or reduce the solvating power of the organic solvent for the nonpolar parts of the molecule.

-

Agitation and Sonication: While not affecting the equilibrium solubility, the rate of dissolution can be significantly increased by mechanical agitation or sonication. This is crucial for ensuring that a true saturated solution is achieved during experimental determination.

Experimental Protocol for Solubility Determination

The following is a detailed, self-validating protocol for determining the solubility of this compound in DMF and DCM. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound (high purity, with known molecular weight)[1][2]

-

Anhydrous DMF

-

Anhydrous DCM

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (0.2 µm, PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Workflow Diagram:

Caption: Experimental workflow for determining solubility.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

To each vial, add a precise volume of the chosen solvent (anhydrous DMF or DCM).

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for an extended period (24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed to pellet the remaining undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.2 µm PTFE syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended microparticles.

-

-

Quantification by HPLC:

-

Prepare a standard curve by dissolving known concentrations of this compound in the respective solvent.

-

Prepare accurate serial dilutions of the filtered saturated solution.

-

Analyze the standards and the diluted samples by HPLC using a suitable method (e.g., reverse-phase C18 column with a UV detector at a wavelength where the compound has strong absorbance).

-

Quantify the concentration of the dissolved compound in the saturated solution by comparing the peak areas to the standard curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., mg/mL, g/L, or mol/L) based on the concentration determined by HPLC and the dilution factors used.

-

Self-Validating System:

-

Multiple Time Points: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility should be consistent across the later time points.

-

Approaching from Supersaturation: As a further validation, a supersaturated solution can be prepared by dissolving the compound at a higher temperature and then slowly cooling it to the target temperature. The final concentration should be the same as that approached from undersaturation.

Safety and Handling Considerations

As a Senior Application Scientist, it is my responsibility to emphasize the importance of safety in the laboratory.

-

This compound: While specific toxicity data is limited, it is prudent to handle this compound with care. Avoid inhalation of dust and contact with skin and eyes.[5] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dimethylformamide (DMF): DMF is a toxic substance that can be harmful if inhaled or absorbed through the skin.[6] It is a suspected carcinogen and can cause liver damage.[6] Always work with DMF in a well-ventilated fume hood and wear appropriate gloves.

-

Dichloromethane (DCM): DCM is a volatile organic compound and a suspected carcinogen. It can cause irritation to the skin, eyes, and respiratory tract. Work with DCM in a fume hood and use appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion and Practical Recommendations

For researchers and drug development professionals, the key takeaways are:

-

Assume Good Solubility in DMF: For most applications, DMF is the solvent of choice for dissolving this compound.

-

Verify Solubility in DCM: If DCM is required for a specific application, it is advisable to perform a preliminary solubility test.

-

Control for Variables: Be mindful of the factors that can influence solubility, particularly temperature and the presence of water.

-

Determine Solubility Experimentally: For critical applications where the exact solubility is required, the provided experimental protocol offers a robust method for its determination.

By applying the principles and methodologies outlined in this guide, you will be well-equipped to handle the solubility challenges associated with this important amino acid derivative and optimize your experimental outcomes.

References

- Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.

- PubChem. (n.d.). Boc-D-phenylalanine.

- AAPPTec. (n.d.). Boc-Phe-OH.

- Aparicio, S., et al. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 60(3), 1365-1382.

- Nakashima, A., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Cell and Developmental Biology, 9, 691052.

- AAPPTec. (n.d.). Safety Data Sheet: Fmoc-Phe(Boc-4-NH2)-OH.

- PubChem. (n.d.). N-Boc-4-(Fmoc-amino)-D-phenylalanine.

- Houen, G. (2018). The Solubility of Proteins in Organic Solvents. ResearchGate.

Sources

Storage and handling conditions for Boc-d-phe(4-nhfmoc)-oh

An In-depth Technical Guide to the Storage and Handling of Boc-D-Phe(4-NHFmoc)-OH

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success of complex synthetic endeavors. This guide provides a comprehensive overview of the critical storage and handling conditions for this compound, a key building block in modern peptide synthesis. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-proven insights to ensure the long-term stability and reliable performance of this vital reagent.

Compound Profile: Understanding this compound

This compound, with the systematic name (2R)-2-[(tert-butoxycarbonyl)amino]-3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]propanoic acid, is a specialized amino acid derivative designed for solid-phase peptide synthesis (SPPS) and other applications in drug development.[1] Its unique architecture, featuring two orthogonal protecting groups—the acid-labile tert-butyloxycarbonyl (Boc) group on the α-amine and the base-labile fluorenylmethoxycarbonyl (Fmoc) group on the side-chain amine—offers synthetic chemists remarkable versatility.[2][] This strategic placement allows for selective deprotection and elaboration at different points in a synthetic sequence, making it invaluable for constructing complex peptides and peptidomimetics.[4]

Key Physicochemical Properties

A thorough understanding of the compound's properties is the foundation for establishing appropriate storage and handling protocols.

| Property | Value | Source(s) |

| Synonyms | Boc-D-Phe(4-NH-Fmoc)-OH, Boc-p-(Fmoc-amino)-D-Phe-OH | [1] |

| CAS Number | 173054-11-0 | [1][5] |

| Molecular Formula | C29H30N2O6 | [1][6] |

| Molecular Weight | 502.56 g/mol | [5] |

| Appearance | White to off-white powder | [5] |

| Purity | Typically ≥ 98% (as determined by HPLC) | [1] |

The Chemistry of Stability: Why Storage Conditions Matter

The stability of this compound is intrinsically linked to the chemical nature of its two critical protecting groups. The Boc group is highly sensitive to acidic conditions, while the Fmoc group is readily cleaved by bases. This dual sensitivity dictates the stringent requirements for storage and handling, as inadvertent exposure to environmental factors can lead to premature deprotection and degradation.

-

Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including potential degradation pathways. For a complex molecule with multiple functional groups, thermal energy can promote slow hydrolysis or other decomposition reactions over time. Therefore, maintaining a consistently low temperature is the primary defense against loss of purity.

-

Moisture: Water is a reactant. In the presence of trace acidic or basic impurities, moisture can facilitate the hydrolysis of either the Boc or Fmoc group. As a fine powder, the compound has a high surface area, making it susceptible to moisture absorption (hygroscopicity).

-

Atmosphere: Oxygen in the air can pose a long-term risk to the stability of complex organic molecules through slow oxidation. While not as immediate a threat as acid or base contamination, minimizing exposure to atmospheric oxygen is a best practice for preserving the integrity of high-purity reagents.

-

Incompatible Materials: Direct contact with strong acids or strong oxidizing agents will rapidly degrade the compound.[6] This is a critical consideration in both storage and experimental workflows.

Recommended Storage Protocols

To ensure the long-term viability of this compound, a multi-tiered storage strategy is recommended. The core principle is to minimize exposure to deleterious environmental factors.

Long-Term Storage (Archival)

For material that will not be used immediately, the following conditions are optimal:

-

Temperature: 2-8°C is the most consistently recommended and safest temperature range for long-term storage. [2][7] While some suppliers may indicate storage at 0-8°C or even ambient temperatures, refrigeration strikes the necessary balance between inhibiting degradation and avoiding the potential issues of freezing.

-

Container: The original manufacturer's container should be used. Ensure the cap is tightly sealed to prevent moisture ingress.

-

Atmosphere: For maximum stability, especially for high-value quantities or reference standards, storing the sealed container within a larger, desiccated, and inert atmosphere is advisable. This can be achieved by placing the vial inside a sealed bag with a desiccant pouch, which is then stored in a nitrogen cabinet or a desiccator.

Short-Term Storage (In-Use)

Once a container is opened for use, the risk of degradation increases. The following protocol should be adopted:

-

Equilibration: Before opening, allow the container to warm to room temperature for at least 30-60 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the cold powder.

-

Inert Gas Blanket: If possible, flush the headspace of the container with a dry, inert gas (e.g., argon or nitrogen) before re-sealing.

-

Secure Sealing: Tightly close the container immediately after dispensing the required amount.

-

Return to Cold Storage: Promptly return the container to the recommended 2-8°C storage.

Caption: Experimental workflow for this compound in SPPS.

By implementing these rigorous storage and handling protocols, researchers can ensure the chemical integrity of this compound, leading to more reliable, reproducible, and successful synthetic outcomes in their drug discovery and development efforts.

References

- AAPPTec, LLC. Safety Data Sheet: Fmoc-Phe(Boc-4-NH2)-OH.

- PubChem. Boc-D-phenylalanine. National Institutes of Health.

- Globe Chemie. Material Safety Data Sheet for N-Boc-Phe-OH.

- AWS. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.

- PubChem. Boc-L-phenylalanine methyl ester. National Institutes of Health.

Sources

An In-depth Technical Guide to Orthogonal Protection Strategy with Boc and Fmoc Groups

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the strategic use of protecting groups is paramount. This guide provides a deep dive into the principles and practical applications of an orthogonal protection strategy employing tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. By understanding the nuances of these two stalwart protecting groups, scientists can unlock the ability to synthesize complex, modified, and highly pure peptides with greater efficiency and control.

The Imperative of Protection in Peptide Synthesis

Peptide synthesis is a methodical process of forming amide bonds between amino acids in a specific sequence.[] However, the inherent reactivity of the α-amino group and any functional groups on the amino acid side chains necessitates a strategy of temporary masking, or "protection," to prevent unwanted side reactions and ensure the desired peptide bond formation.[][2] An ideal protecting group should be easily introduced, stable throughout the various synthesis steps, and, crucially, removable under conditions that do not affect other protecting groups or the integrity of the growing peptide chain.[3] This concept of selective deprotection is the cornerstone of an orthogonal protection strategy .[2][4]

Orthogonal protection employs two or more protecting groups that are removed by completely different chemical mechanisms.[4] This allows for the selective deprotection of one group while others remain intact, providing precise control over the synthesis and enabling the creation of complex peptide architectures.[4][5] The Boc/Fmoc strategy is a classic and powerful example of this principle.

The Pillars of the Strategy: A Tale of Two Protecting Groups

The success of the Boc/Fmoc orthogonal strategy lies in the distinct chemical lability of each group. The Boc group is sensitive to acid, while the Fmoc group is removed by a base.[][6] This fundamental difference allows for their independent removal, granting the synthetic chemist remarkable control over the peptide assembly process.[3]

The Boc Group: An Acid-Labile Workhorse

The tert-butyloxycarbonyl (Boc) group has been a mainstay in peptide synthesis for decades.[7] It is typically introduced to the α-amino group of an amino acid using di-tert-butyl dicarbonate (Boc anhydride).[8][9]

Deprotection Mechanism: The removal of the Boc group is achieved under acidic conditions, commonly with trifluoroacetic acid (TFA).[2][10] The mechanism involves the protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation.[6][11] This generates an unstable carbamic acid, which readily decarboxylates to yield the free amine.[6][11]

A significant consideration during Boc deprotection is the generation of the reactive tert-butyl cation, which can lead to the alkylation of sensitive side chains like those of Tryptophan, Methionine, Cysteine, and Tyrosine.[12] To mitigate this, scavengers such as anisole or thioanisole are typically included in the cleavage cocktail to trap these carbocations.[10]

The Fmoc Group: A Base-Labile Counterpart

The 9-fluorenylmethoxycarbonyl (Fmoc) group offers a milder, orthogonal approach to Nα-protection.[] It is introduced using reagents like Fmoc-Cl or Fmoc-OSu.[13][14]

Deprotection Mechanism: The Fmoc group is cleaved under mild basic conditions, most commonly using a solution of piperidine in a solvent like N,N-dimethylformamide (DMF).[13][15] The deprotection proceeds via a β-elimination mechanism.[15] A base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine.[2][16]

The dibenzofulvene byproduct is a reactive electrophile that can undergo side reactions.[17] The secondary amine used for deprotection, such as piperidine, also acts as a scavenger, forming a stable adduct with dibenzofulvene and preventing its interference with the synthesis.[2][13] The formation of this adduct can be monitored by UV spectroscopy, providing a convenient method for real-time monitoring of the deprotection step.[13][18]

The Orthogonal Strategy in Action: Solid-Phase Peptide Synthesis (SPPS)

The true power of the Boc/Fmoc orthogonal strategy is realized in Solid-Phase Peptide Synthesis (SPPS). In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is assembled in a stepwise manner.[7] This simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[7][19]

The typical SPPS cycle using the Fmoc/tBu strategy (where side chains are protected with acid-labile tert-butyl based groups) exemplifies the elegance of orthogonal protection.[2]

Key Experimental Protocols

Fmoc Deprotection in SPPS:

-

Swell the resin-bound peptide in DMF.

-

Treat the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes).[20]

-

Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[20]

-

The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Boc Deprotection (Typically for Final Cleavage in Fmoc/tBu Strategy):

-

Wash the fully assembled peptide-resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail, typically containing 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.[21]

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide from the filtrate using cold diethyl ether.[22]

-

Centrifuge and wash the peptide pellet to remove residual scavengers and TFA.[22]

Monitoring the Synthesis: The completion of coupling and deprotection steps is critical for the synthesis of high-quality peptides. Several methods can be employed for monitoring:

-

Kaiser Test (Ninhydrin Test): Detects the presence of free primary amines. A positive result after a coupling step indicates incomplete reaction.

-

UV Monitoring of Fmoc Deprotection: The release of the dibenzofulvene-piperidine adduct can be quantified by its UV absorbance at around 301 nm.[18]

-

Mass Spectrometry: Analysis of a small cleaved sample from the resin can confirm the correct mass of the growing peptide chain.

Navigating Challenges: Side Reactions and Mitigation Strategies

Despite the robustness of the Boc/Fmoc strategy, several side reactions can occur, impacting the yield and purity of the final peptide. Awareness of these potential pitfalls is crucial for successful synthesis.

| Side Reaction | Description | Mitigation Strategy |

| Aspartimide Formation | Cyclization of aspartic acid residues, leading to a mixture of α- and β-peptides.[23][24] | Use of protecting groups on the β-carboxyl group that hinder cyclization (e.g., O-t-butyl). Addition of HOBt to the piperidine deprotection solution can also reduce this side reaction.[23] |

| Racemization | Loss of stereochemical integrity, particularly at the C-terminal amino acid of a peptide fragment during coupling.[12] | Use of coupling reagents known to suppress racemization (e.g., HATU, HOBt). Avoiding excessive use of base.[][12] |

| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide attached to the resin, leading to cleavage from the support.[24] | Use of sterically hindered C-terminal amino acids or specialized linkers. Rapid and efficient coupling of the third amino acid. |

| Aggregation | Inter- or intra-chain hydrogen bonding of the growing peptide, leading to incomplete reactions.[23] | Use of "difficult sequence" disruption strategies, such as the incorporation of pseudoprolines or switching to more effective solvents like N-methylpyrrolidone (NMP).[23] |

Cleavage and Purification: The Final Steps to a Pure Peptide

Once the peptide chain is fully assembled, the final step is to cleave it from the solid support and remove the side-chain protecting groups.[19][25] In the Fmoc/tBu strategy, this is typically achieved simultaneously using a strong acid cocktail, as described in the Boc deprotection protocol.[2][21]

The resulting crude peptide is a mixture containing the desired product along with truncated or modified sequences.[26] Purification is almost always necessary and is most commonly performed using reverse-phase high-performance liquid chromatography (RP-HPLC).[22] The choice of column, mobile phase, and gradient are critical for achieving high purity.

Conclusion: A Versatile and Enduring Strategy

The orthogonal protection strategy employing Boc and Fmoc groups remains a cornerstone of modern peptide synthesis. Its versatility, reliability, and compatibility with a wide range of amino acids and modifications have made it an indispensable tool for researchers in academia and industry. By understanding the fundamental chemical principles, mastering the practical protocols, and being vigilant of potential side reactions, scientists can leverage the power of this strategy to synthesize the complex peptides that drive innovation in medicine and biotechnology.

References

- National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PubMed Central.

- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- ACS GCI Pharmaceutical Roundtable. (2025, December 18). Deprotection. WordPress.

- National Center for Biotechnology Information. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed Central.

- AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal.

- ResearchGate. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.

- SlideShare. (n.d.). T boc fmoc protocols in peptide synthesis.

- Royal Society of Chemistry. (2019, November 11). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications.

- National Center for Biotechnology Information. (n.d.). Affinity purification of synthetic peptides. PubMed Central.

- ACS Central Science. (2022, January 26). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery.

- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- ResearchGate. (2014, December 17). How do I remove Boc and Fmoc groups from Fmoc-β-Lys(Boc)-OH?

- National Center for Biotechnology Information. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PubMed Central.

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques.

- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.

- ACS Publications. (n.d.). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews.

- S4Science. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.

- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.

- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.

- S4Science. (n.d.). Monitoring Peptide Synthesis.

- Fiveable. (n.d.). Orthogonal Protection Definition.

- Peptide 2.0. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.

- ResearchGate. (2025, August 6). ChemInform Abstract: Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis.

- Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.

- Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu.

Sources

- 2. peptide.com [peptide.com]

- 3. biosynth.com [biosynth.com]

- 4. fiveable.me [fiveable.me]

- 5. pubs.acs.org [pubs.acs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. bachem.com [bachem.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. total-synthesis.com [total-synthesis.com]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 14. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. total-synthesis.com [total-synthesis.com]

- 17. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]

- 19. bachem.com [bachem.com]

- 20. peptide.com [peptide.com]

- 21. chem.uci.edu [chem.uci.edu]

- 22. peptide.com [peptide.com]

- 23. peptide.com [peptide.com]

- 24. chempep.com [chempep.com]

- 25. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 26. agilent.com [agilent.com]

The Architectonics of Amine Deprotection: An In-Depth Technical Guide to TFA-Mediated Boc Cleavage

For researchers, medicinal chemists, and professionals in drug development, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the intricate art of peptide chemistry.[1][2][3] Its widespread use stems from its remarkable stability under a variety of reaction conditions, juxtaposed with its clean and efficient removal under acidic treatment.[4][5] Among the acidic reagents available, trifluoroacetic acid (TFA) stands as the preeminent choice for Boc deprotection due to its efficacy and volatility, which greatly simplifies the isolation of the desired amine.[4][6]

This guide provides a comprehensive exploration of the mechanism, protocols, and critical considerations surrounding the acid-catalyzed cleavage of the Boc group using TFA. Moving beyond a mere recitation of steps, we will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.

The Underlying Chemistry: A Stepwise Unraveling of the Boc Group

The cleavage of the Boc group with TFA is a classic example of an acid-catalyzed elimination reaction. The process unfolds through a precise sequence of chemical events, each with its own kinetic and thermodynamic implications.

1. Protonation of the Carbonyl Oxygen: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA.[4][7][8] This initial and rapid equilibrium step activates the carbamate towards cleavage.

2. Formation of the Tert-butyl Cation and Carbamic Acid: The protonated Boc group becomes unstable, leading to the heterolytic cleavage of the tert-butyl-oxygen bond. This results in the formation of a resonance-stabilized carbamic acid intermediate and a stable tertiary carbocation, the tert-butyl cation.[4][7][8]

3. Decarboxylation to the Free Amine: The carbamic acid intermediate is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas.[4][7][8] This irreversible step drives the reaction to completion.

4. Formation of the Amine Trifluoroacetate Salt: The newly liberated and nucleophilic amine is immediately protonated by the excess TFA present in the reaction medium, yielding the corresponding trifluoroacetate salt.[4][7][8]

It is of paramount importance to conduct this reaction in a well-ventilated fume hood and to avoid sealed containers, as the evolution of carbon dioxide can lead to a dangerous buildup of pressure.[4][8]

Caption: A typical experimental workflow for solution-phase Boc deprotection.

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the deprotection of a Boc group from a peptide attached to a solid support.

Materials:

-

Boc-protected peptide-resin

-

Deprotection solution (e.g., 25-50% TFA in DCM, v/v) [9]* Scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) [4]* Dichloromethane (DCM) for washing

-

N,N-Dimethylformamide (DMF) for washing

-

Solid-phase synthesis vessel

-

Shaker or nitrogen bubbler

Procedure:

-

Resin Swelling: Swell the Boc-protected peptide-resin in DCM within the synthesis vessel.

-

Deprotection: Drain the solvent and add the deprotection solution to the resin. Agitate the mixture for 20-30 minutes at room temperature.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove the cleaved Boc group and excess TFA. [9]4. Neutralization and Further Washing: Wash the resin with DMF (3-5 times) to prepare for the subsequent coupling step. Neutralize the resin with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DMF before the next amino acid coupling.

Quantitative Data Summary

The efficiency of Boc deprotection is influenced by several factors, including TFA concentration, temperature, and reaction time. The following table provides a summary of typical conditions.

| Parameter | Typical Range | Notes |

| TFA Concentration | 25-50% in DCM (v/v) | A 1:1 mixture of TFA and DCM is a common starting point. [4] |

| Reaction Time | 30 minutes - 4 hours | Dependent on the substrate and TFA concentration. |

| Temperature | 0 °C to Room Temperature | Lower temperatures can help minimize side reactions. [4] |

| Scavenger Conc. | 2.5 - 5% (v/v) | Common cocktails include TFA/TIS/H₂O (95:2.5:2.5). [10] |

Troubleshooting and Considerations

-

Incomplete Deprotection: This can be caused by insufficient TFA concentration, reaction time, or temperature. [4]Increasing the TFA concentration or extending the reaction time can often resolve this issue.

-

Side Product Formation: The primary cause is the alkylation of sensitive residues by the tert-butyl cation. [4][11]The use of an appropriate scavenger cocktail is the most effective preventative measure.

-

Work-up Challenges: The TFA salt of the product can sometimes be an oil or difficult to handle. Trituration with cold ether or co-evaporation with a non-polar solvent can aid in solidification. For water-soluble amines, ion-exchange chromatography may be necessary.

Conclusion

The TFA-mediated cleavage of the Boc protecting group is a robust and widely utilized transformation in organic synthesis. A thorough understanding of the underlying mechanism, the critical function of scavengers, and adherence to well-defined experimental protocols are paramount to achieving high yields and purity. By approaching this reaction with the principles of scientific integrity and a causal understanding of each experimental choice, researchers can confidently and effectively deprotect amines, paving the way for the successful synthesis of complex molecules.

References

- Benchchem. (n.d.). Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA).

- Singh, P., & Singh, P. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(7), 1238. [Link]

- Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]

- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.

- Benchchem. (n.d.). Scavengers for Boc deprotection to prevent side-product formation.

- ResearchGate. (n.d.). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.

- Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.

- ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?

- ResearchGate. (n.d.). TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of oxoindole-derived α-aryl-β-amino acids.

- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.

- Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010).

- Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis.

- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.

- Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.

- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.

- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?

- National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.

- The Royal Society of Chemistry. (n.d.). Experimental Procedure.

- Figshare. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.

- ACS Publications. (n.d.). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups.

- Kocienski, P. J. (n.d.). Protecting Groups.

- Reddit. (2023, October 18). Boc De-protection.

- Hebei Boze Chemical Co., Ltd. (2023, July 4). Boc Protected Compounds.

- National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- Benchchem. (n.d.). Application Notes and Protocols for BOC-D-Alanine Deprotection Using Trifluoroacetic Acid (TFA).

Sources

- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Boc Protected Compounds [pt.bzchemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Mechanism of Fmoc Group Cleavage with Piperidine: A Guide to Best Practices in Solid-Phase Peptide Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its stability under acidic conditions and its clean, rapid removal with a mild base.[1] Piperidine has long been the reagent of choice for this critical deprotection step. Understanding the nuanced mechanism of this reaction is not merely academic; it is fundamental to optimizing peptide purity, yield, and troubleshooting common synthetic pitfalls. This guide provides an in-depth examination of the Fmoc cleavage mechanism, the critical dual role of piperidine, factors influencing reaction kinetics, and a field-proven, self-validating protocol for its execution.

The Strategic Importance of the Fmoc Group

In the landscape of peptide synthesis, the choice of protecting groups dictates the entire synthetic strategy. The Fmoc group's popularity stems from its orthogonality to the acid-labile protecting groups typically used for amino acid side chains (e.g., Boc, tBu, Trt).[2] This allows for the selective deprotection of the N-terminal amine for chain elongation without disturbing the sensitive side-chain functionalities, a strategy known as "Fmoc/tBu chemistry".[1][3] The reaction's mild, basic conditions prevent the degradation of the growing peptide chain, a significant advantage over harsher methods.[2]

The Core Mechanism: A Two-Step E1cB Elimination Pathway

The removal of the Fmoc group by piperidine is not a simple acid-base reaction but a classic example of an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[4] This process occurs in two distinct, sequential steps.

Step 1: Proton Abstraction and Carbanion Formation